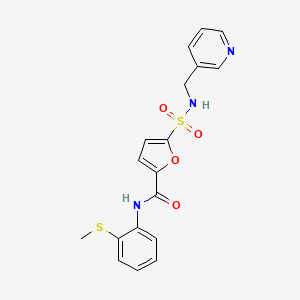

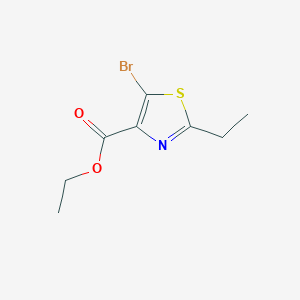

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical entity that appears to be a derivative of imidazole and thiazole, which are heterocyclic compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and activity of related compounds have been explored, suggesting potential fungicidal, anticancer, and enzyme inhibitory properties for similar structures.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported through reactions with various reagents starting from 2-bromo-1-(3,4-dimethylphenyl)ethanone . Another synthesis approach for imidazole derivatives involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives . Additionally, the synthesis of imidazo[2,1-b][1,3]thiazoles from (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles has been proposed, indicating a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectral analysis . The structural confirmation of imidazole derivatives synthesized from bromophenol also utilized UV-Vis and IR spectroscopy, as well as 1H NMR and MS . These methods are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes cyclization reactions to form imidazole rings and reactions with 2-aminothiazoles to assemble imidazo[2,1-b][1,3]thiazole systems . The presence of electron-withdrawing or electron-donating substituents can significantly influence the outcome of these reactions, leading to the formation of different products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone are not detailed in the provided papers, related compounds have been characterized to some extent. For instance, the solubility of 2-amino-4H-thiazolo[5,4-b]indole in DMSO and its conversion into a mixture of products under certain conditions has been studied . The physical properties such as solubility, melting point, and stability of the compound can be inferred based on the behavior of these structurally similar compounds.

Scientific Research Applications

In Vivo Pharmacology

"2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone" has been investigated for its in vivo pharmacological effects, particularly in relation to its angiotensin II receptor antagonistic properties. Studies have shown its efficacy in lowering blood pressure in specific hypertensive models without causing a pressor response, indicating its potential as a selective and competitive angiotensin II receptor antagonist (Wong et al., 1991).

DNA Interaction

Research on analogues of "2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone" has demonstrated strong binding to the minor groove of double-stranded DNA, particularly with AT-rich sequences. This property is utilized in fluorescent DNA stains, contributing to our understanding of nuclear DNA content and chromosome analysis in plant cell biology (Issar & Kakkar, 2013).

Cytochrome P450 Isoform Inhibition

The compound and its derivatives have been studied for their role in inhibiting cytochrome P450 isoforms in human liver microsomes. This research is crucial for understanding drug-drug interactions and the metabolic pathways of various pharmaceuticals, highlighting the importance of selectivity in the inhibition of specific CYP isoforms (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The synthetic potential of derivatives of "2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone" has been leveraged for the synthesis of a wide range of heterocyclic compounds. These include 1-benzofurans, indoles, and more complex derivatives, showcasing the compound's versatility in organic synthesis and drug development (Petrov & Androsov, 2013).

Antitumor Activities

Studies have also explored the antitumor activities of the compound and its analogues. Specific derivatives have shown promise in targeting various cancer types, indicating the potential for the development of novel anticancer agents (Kuete et al., 2017).

properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS/c1-23-18(15-6-8-16(21)9-7-15)12-22-20(23)26-13-19(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESVBXQJGQNZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

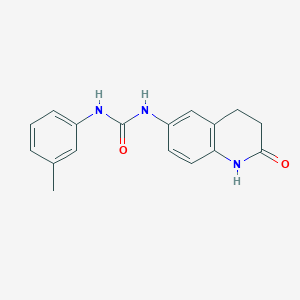

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

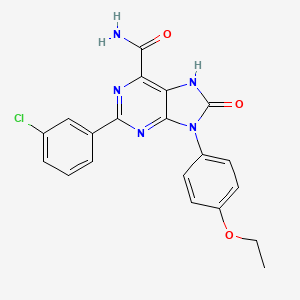

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

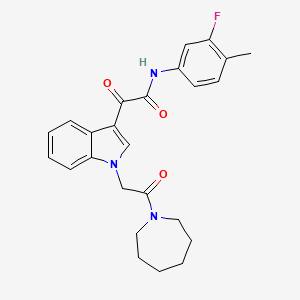

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)